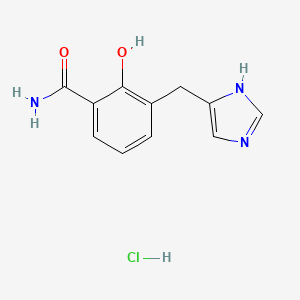

Mivazerol hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

127170-73-4 |

|---|---|

Molecular Formula |

C11H12ClN3O2 |

Molecular Weight |

253.68 g/mol |

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C11H11N3O2.ClH/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8;/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14);1H |

InChI Key |

YJJUPMPFHKRGKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

Historical Preparative Routes of Mivazerol (B1677212)

Detailed historical preparative routes for Mivazerol, chemically known as 3-[1(H)-imidazol-4-yl)methyl]-2-hydroxybenzamide hydrochloride, are not extensively detailed in publicly accessible scientific literature. nih.gov However, the synthesis of related benzimidazole (B57391) derivatives often involves multi-step processes. For instance, the synthesis of similar structures has been achieved through reactions such as the condensation of diamine compounds with carboxylic acids or their derivatives, followed by cyclization to form the core imidazole (B134444) or benzimidazole ring structure. A common approach involves the reaction of an o-phenylenediamine (B120857) derivative with a suitable aldehyde or carboxylic acid, often facilitated by a condensing agent, to yield the benzimidazole scaffold. Subsequent modifications would then be necessary to introduce the specific functional groups present in Mivazerol.

Synthesis of Mivazerol Hydrochloride Salt Forms for Biological Evaluation

The conversion of a free base to its hydrochloride salt is a common strategy in pharmaceutical development to improve properties such as solubility and stability, which are critical for biological evaluation. rsc.org While the specific protocol for Mivazerol is not detailed, the general synthesis of hydrochloride salts involves treating the free base of the compound with hydrochloric acid in a suitable solvent. rsc.org For example, a compound can be dissolved in a solvent like ethanol, followed by the addition of ethanolic hydrochloric acid. The resulting hydrochloride salt typically precipitates out of the solution and can then be isolated by filtration, washed, and dried. This process yields a more water-soluble form of the compound, which is often essential for in vitro and in vivo studies. rsc.org

Table 1: General Steps for Hydrochloride Salt Formation

| Step | Description | Purpose |

| 1 | Dissolution of the free base | To prepare the compound for reaction with acid. |

| 2 | Addition of hydrochloric acid | To protonate the basic nitrogen atoms in the molecule. |

| 3 | Precipitation of the salt | To allow for the isolation of the hydrochloride salt from the solution. |

| 4 | Isolation and purification | To obtain the pure hydrochloride salt for further use. |

Exploration of Structural Analogues and Related Chemical Scaffolds

The exploration of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and optimizing the properties of a lead compound.

Imidazole Analogue Synthesis

The synthesis of imidazole analogues is a broad field of research. General methods for creating polysubstituted imidazoles often involve multi-component reactions. One common approach is a three-component cyclo-condensation reaction between an aldehyde, a 1,2-dicarbonyl compound (like benzil), and ammonium (B1175870) acetate. Various catalysts, such as zeolites, ionic liquids, or inorganic catalysts, can be employed to facilitate this reaction, often under microwave irradiation to improve yields and reduce reaction times. The versatility of this method allows for the introduction of a wide variety of substituents on the imidazole ring, enabling the creation of a diverse library of analogues for biological screening.

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological activity. mdpi.com For imidazole-containing compounds, derivatization can be performed at several positions on the imidazole ring and its substituents to probe these relationships.

For instance, modifications might include:

Altering substituents on the imidazole ring: Changing the size, electronics, and hydrogen-bonding capacity of groups attached to the imidazole core can significantly impact receptor binding and functional activity. nih.gov

Modifying the linker: The nature and length of the group connecting the imidazole ring to other parts of the molecule can be altered to optimize conformational flexibility and orientation within a receptor's binding pocket.

Varying the aromatic substituents: Modifications to other aromatic rings in the molecule, such as the benzamide (B126) portion of Mivazerol, can influence properties like lipophilicity and potential secondary binding interactions.

These systematic modifications allow researchers to build a comprehensive understanding of the SAR, which is essential for the rational design of new compounds with improved potency, selectivity, or pharmacokinetic profiles. mdpi.com

Table 2: Key Areas for Derivatization in SAR Studies

| Molecular Region | Potential Modifications | Rationale |

| Imidazole Ring | Substitution with various functional groups (e.g., alkyl, aryl, halogen) | To probe steric and electronic requirements for activity. |

| Linker Moiety | Variation in length, rigidity, and composition | To optimize spatial orientation and flexibility. |

| Peripheral Groups | Introduction of different substituents on aromatic rings | To modulate physicochemical properties and explore additional binding interactions. |

Molecular Targets and Receptor Interaction Profiles

Mivazerol (B1677212) hydrochloride's primary pharmacological activity is centered on its interaction with alpha-2 (α₂) adrenergic receptors. nih.govsmolecule.comwikipedia.org It functions as a selective α₂-adrenoceptor agonist, meaning it binds to and activates these receptors. nih.govwikipedia.orgnih.gov This interaction is the foundation of its physiological effects, which are mediated through the modulation of the sympathetic nervous system. researchgate.net

Alpha-2 Adrenoceptor Binding Kinetics and Affinity

High Affinity and Specificity for Alpha-2 Adrenoceptors

Binding studies have demonstrated that Mivazerol exhibits a high affinity and significant specificity for α₂-adrenoceptors. nih.govresearchgate.net This specificity is a key characteristic, distinguishing it from other compounds that may have a broader range of receptor interactions. smolecule.com The compound's structure, which includes a benzamide (B126) backbone with a hydroxy group and an imidazole-methyl moiety, is crucial for this high-affinity binding.

Binding to Alpha-2A Adrenoceptors in Human Frontal Cortex Membranes (Ki value of 37 nM)

In experiments using human frontal cortex membranes, Mivazerol has been shown to displace the binding of the α₂-adrenoceptor antagonist [³H]RX 821002. nih.gov This displacement occurs with an apparent dissociation constant (Ki) value of 37 nM, indicating a strong binding affinity for the α₂A-adrenoceptor subtype present in this brain region. nih.govresearchgate.netvulcanchem.com The nature of the competition curve in these studies suggests that Mivazerol acts as an agonist at these receptors. nih.gov

Binding to Alpha-2A Adrenoceptors in Human Platelet Membranes

Mivazerol is also a potent competitor for [³H]RX 821002 binding to human platelet membranes. nih.govresearchgate.net These membranes are known to contain α₂A-adrenoceptors, further confirming the compound's interaction with this specific subtype. nih.gov

Binding to Alpha-2B Adrenoceptors in Rat Kidney Membranes

Studies on rat kidney membranes, where approximately 75% of the α₂-adrenoceptors are of the α₂B subtype, have also shown that Mivazerol is a potent competitor for [³H]RX 821002 binding. nih.gov This indicates that Mivazerol interacts effectively with the α₂B-adrenoceptor subtype as well. nih.govvulcanchem.com

Lack of Alpha-2 Adrenoceptor Subtype Selectivity

The potent binding of Mivazerol to both α₂A (in human frontal cortex and platelets) and α₂B (in rat kidney) adrenoceptors demonstrates its lack of selectivity between these subtypes. nih.govvulcanchem.comresearchgate.net

Selectivity Profile Against Other Neurotransmitter Receptors

Mivazerol's high specificity for α₂-adrenoceptors is further highlighted by its comparatively weak affinity for other neurotransmitter receptors. nih.gov Binding studies have revealed that its equilibrium dissociation constants for other receptors are significantly higher, indicating a much lower affinity. nih.gov

For instance, the Ki value for α₁-adrenoceptors is approximately 120 times higher (4.4 µM) than for α₂-adrenoceptors. nih.gov Similarly, its affinity for 5-HT₁A receptors is about 14 times lower (Ki = 530 nM). nih.gov For a range of other receptors, including beta-1 and beta-2 adrenoceptors, D1- and D2-dopamine receptors, M1-, M2-, and M3-muscarinic receptors, 5-HT2 receptors, and non-adrenergic idazoxan (B1206943) binding sites, the equilibrium dissociation constants were roughly 1000 times higher than that for α₂-adrenoceptors. nih.gov This pronounced selectivity underscores the targeted nature of Mivazerol's interaction with the adrenergic system.

Interactive Data Table: Mivazerol Hydrochloride Receptor Binding Affinity

| Receptor Subtype | Tissue/Membrane Source | Ki Value | Reference |

| Alpha-2A Adrenoceptor | Human Frontal Cortex | 37 nM | nih.govresearchgate.netvulcanchem.com |

| Alpha-1 Adrenoceptor | - | 4.4 µM | nih.gov |

| 5-HT1A Receptor | - | 530 nM | nih.gov |

Selectivity Profile Against Other Neurotransmitter Receptors

Affinity for Alpha-1 Adrenoceptors (Kᵢ = 4.4 microM)

Research indicates that Mivazerol hydrochloride demonstrates a measurable but relatively low affinity for alpha-1 adrenoceptors. The equilibrium dissociation constant (Kᵢ) for Mivazerol at alpha-1 adrenoceptors is reported to be 4.4 microM. nih.gov This affinity is approximately 120 times lower than its affinity for alpha-2 adrenoceptors, highlighting a significant degree of selectivity. nih.gov

Affinity for 5-HT₁ₐ Receptors (Kᵢ = 530 nM)

Mivazerol hydrochloride exhibits a moderate affinity for 5-HT₁ₐ serotonin (B10506) receptors, with a reported Kᵢ value of 530 nM. nih.gov While this indicates a more potent interaction than with alpha-1 adrenoceptors, its affinity for 5-HT₁ₐ receptors is still markedly weaker—about 14 times less—than its primary target, the alpha-2 adrenoceptors. nih.gov

Low Affinity for Imidazoline (B1206853) I₁ and I₂ Receptors

Studies investigating the binding of Mivazerol to imidazoline receptors have shown that it possesses a low affinity for both I₁ and I₂ subtypes. nih.gov Specifically, the pIC₅₀ values, which are related to the binding affinity, were found to be 5.1 for I₁ imidazoline receptors (labeled by [³H]clonidine) and 3.9 for I₂ receptors (labeled by [³H]idazoxan). nih.gov These findings suggest that the non-adrenergic binding sites that Mivazerol interacts with in human striatum membranes are distinct from the classical imidazoline receptors. nih.gov

Negligible Affinity for Beta-1 and Beta-2 Adrenoceptors

Binding experiments have demonstrated that Mivazerol hydrochloride has a negligible affinity for both beta-1 and beta-2 adrenoceptors. nih.gov The equilibrium dissociation constants for these receptors were found to be approximately 1000 times higher than that for alpha-2 adrenoceptors, indicating a very weak interaction. nih.gov

Negligible Affinity for D₁ and D₂ Dopamine (B1211576) Receptors

Similar to its interaction with beta-adrenoceptors, Mivazerol hydrochloride shows a negligible affinity for both D₁ and D₂ dopamine receptors. nih.gov The equilibrium dissociation constants for these dopamine receptor subtypes were also about 1000 times higher than for alpha-2 adrenoceptors, signifying a lack of significant binding. nih.gov

Negligible Affinity for M₁, M₂, and M₃ Muscarinic Receptors

The binding profile of Mivazerol hydrochloride extends to muscarinic receptors, where it also displays a negligible affinity. nih.gov Studies have shown that its equilibrium dissociation constants for M₁, M₂, and M₃ muscarinic receptors are roughly 1000 times higher than its Kᵢ for alpha-2 adrenoceptors, indicating minimal interaction. nih.gov

Negligible Affinity for 5-HT₂ Receptors

Finally, Mivazerol hydrochloride's interaction with 5-HT₂ serotonin receptors is also negligible. nih.gov The equilibrium dissociation constant for this receptor subtype was found to be in the same range as for beta-adrenoceptors, dopamine receptors, and muscarinic receptors, being approximately 1000 times higher than for alpha-2 adrenoceptors. nih.gov

Interactive Data Table: Receptor Binding Affinity of Mivazerol Hydrochloride

| Receptor Subtype | Binding Affinity (Kᵢ) |

| Alpha-1 Adrenoceptors | 4.4 µM nih.gov |

| 5-HT₁ₐ Receptors | 530 nM nih.gov |

Interactive Data Table: Affinity Profile of Mivazerol Hydrochloride for Various Receptors

| Receptor Family | Receptor Subtype | Affinity |

| Imidazoline Receptors | I₁, I₂ | Low nih.gov |

| Adrenoceptors | Beta-1, Beta-2 | Negligible nih.gov |

| Dopamine Receptors | D₁, D₂ | Negligible nih.gov |

| Muscarinic Receptors | M₁, M₂, M₃ | Negligible nih.gov |

| Serotonin Receptors | 5-HT₂ | Negligible nih.gov |

Radioligand Binding Assay Methodologies in Research

Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with its receptor targets. nih.gov These assays are crucial for determining receptor affinity (Kd or Ki), receptor density (Bmax), and the selectivity of a drug for different receptors. nih.gov The general methodology involves incubating a biological preparation containing the receptor of interest with a radiolabeled ligand. sci-hub.se

General Assay Procedure:

Membrane Preparation: The process typically begins with the preparation of cell membranes from tissues or cultured cells known to express the target receptor. sci-hub.segiffordbioscience.com Tissues are homogenized in a cold buffer solution, often containing protease inhibitors to prevent protein degradation. giffordbioscience.com The homogenate is then centrifuged at high speed to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer. giffordbioscience.com The protein concentration of the membrane preparation is determined to standardize the results. giffordbioscience.com

Incubation: The assay is commonly performed in multi-well plates. giffordbioscience.commerckmillipore.com The membrane preparation is incubated with the radioligand at a specific temperature and for a set duration to allow the binding to reach equilibrium. sci-hub.segiffordbioscience.com

Competition Assays: To determine the affinity of an unlabeled compound like Mivazerol hydrochloride, competition binding experiments are conducted. nih.gov In these assays, a fixed concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.gov The unlabeled compound competes with the radioligand for binding to the receptor. nih.gov

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. sci-hub.se This is most commonly achieved by rapid vacuum filtration through glass fiber filters. giffordbioscience.commerckmillipore.com The filters trap the membranes with the bound radioligand, while the free radioligand passes through. merckmillipore.com The filters are then washed with ice-cold buffer to remove any non-specifically trapped radioligand. giffordbioscience.com

Quantification and Data Analysis: The amount of radioactivity trapped on the filters is quantified using a scintillation counter. giffordbioscience.com To determine specific binding, the non-specific binding (NSB) is subtracted from the total binding. NSB is measured in parallel experiments conducted in the presence of a high concentration of an unlabeled drug that fully saturates the target receptors. sci-hub.se The resulting data are analyzed using non-linear curve-fitting software to calculate parameters like the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). giffordbioscience.com The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. nih.gov

In the specific research on Mivazerol, binding experiments were conducted on membrane preparations from various human and rat tissues, including the human frontal cortex, human platelets, and rat kidneys. nih.gov The radioligands used to label the specific receptors included [3H]RX 821002 for α2-adrenoceptors, [3H]prazosin for α1-adrenoceptors, and [3H]rauwolscine for 5-HT1A receptors. nih.gov Additionally, [3H]mivazerol itself was used as a radioligand to study its binding characteristics in human striatum membranes. nih.gov

Mechanism of Action at the Molecular and Cellular Level

Modulation of Neurotransmitter Release

Mivazerol (B1677212) exerts a significant influence on the release of various neurotransmitters by acting on presynaptic alpha-2 adrenoceptors, which function as a form of negative feedback to inhibit further neurotransmitter release. wikipedia.orgvulcanchem.com

Mivazerol has been shown to inhibit the potassium chloride (KCl)-stimulated release of norepinephrine (B1679862) in several regions of the rat brain and spinal cord. vulcanchem.comresearchgate.net This prejunctional inhibition was observed in tissue preparations from the hippocampus, spinal cord, and brainstem. vulcanchem.com Studies have identified its effectiveness in areas crucial for cardiovascular regulation, such as the rostrolateral ventricular medulla and the nucleus tractus solitarii. researchgate.net The inhibitory action of mivazerol on norepinephrine release is directly mediated by its agonistic activity at alpha-2 adrenergic receptors. researchgate.net

The potency of this inhibition has been quantified, with IC₅₀ values (the concentration required to inhibit the response by 50%) demonstrating its effectiveness at nanomolar concentrations. vulcanchem.com

| Brain/Spinal Cord Region | IC₅₀ Value for Norepinephrine Release Inhibition |

|---|---|

| Hippocampus, Spinal Cord, Brainstem Tissues | 1.5 x 10⁻⁸ M to 7.5 x 10⁻⁸ M |

In addition to its effects on catecholamines, mivazerol can attenuate the KCl-stimulated release of the excitatory amino acid neurotransmitter, aspartate. vulcanchem.comresearchgate.net This inhibitory effect has been specifically noted in hippocampal tissue preparations. vulcanchem.com

Mivazerol's effect on the release of glutamate (B1630785), another primary excitatory neurotransmitter, shows regional differences. In hippocampal slices, mivazerol effectively blocks KCl-evoked glutamate release by as much as 75% (p < 0.01). researchgate.netnih.gov However, at similar concentrations, mivazerol was found to be unable to inhibit KCl-stimulated glutamate release in the spinal cord. researchgate.net This suggests a differential regulation of glutamate release by alpha-2 adrenergic receptors between these two regions of the central nervous system. researchgate.net

| Brain/Spinal Cord Region | Effect on KCl-Stimulated Glutamate Release | Reference |

|---|---|---|

| Hippocampus | Inhibited / Blocked | vulcanchem.comresearchgate.netnih.gov |

| Spinal Cord | Not Inhibited | researchgate.net |

G-Protein Coupled Receptor Signaling Pathways

Mivazerol's primary mechanism of action is its function as an agonist at alpha-2 adrenoceptors. drugfuture.comvulcanchem.com These receptors are a class of G-protein coupled receptors (GPCRs). researchgate.netwikipedia.org Specifically, alpha-2 receptors are associated with the Gi heterotrimeric G-protein. jaypeedigital.comwikipedia.org Binding studies confirm that mivazerol displays a high affinity and marked specificity for alpha-2 adrenoceptors. nih.gov For instance, it displaced the binding of an alpha-2 adrenoceptor antagonist to the alpha-2A adrenoceptors in human frontal cortex membranes with an apparent Ki value of 37 nM. nih.gov The nature of the competition curve in these binding studies suggested that the compound acts as an alpha-2 adrenergic agonist. nih.gov Mivazerol is not selective for a specific subtype, as it also binds potently to alpha-2B receptors. nih.gov

As an alpha-2 adrenergic agonist that couples to the Gi protein, mivazerol's activation of its receptor leads to the inhibition of the enzyme adenylyl cyclase. jaypeedigital.comwikipedia.org The inhibition of this enzyme results in a decrease in the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). jaypeedigital.comwikipedia.org This reduction in cAMP levels is a key step in the signaling cascade that ultimately leads to the physiological effects of the compound, such as the inhibition of neurotransmitter release. jaypeedigital.comwikipedia.org

Involvement of Calcium Ion Dynamics and Associated Effectors

Mivazerol hydrochloride, as an α2-adrenoceptor agonist, significantly influences intracellular calcium (Ca2+) dynamics. Its actions are multifaceted, involving the modulation of both Ca2+ influx from the extracellular space and Ca2+ release from intracellular stores. This regulation of Ca2+ levels is a critical component of its mechanism of action, particularly in neuronal and vascular smooth muscle cells.

Studies have demonstrated that activation of α2-adrenoceptors by agonists like mivazerol can inhibit the influx of Ca2+. oup.com This effect is particularly relevant in the context of neuroprotection, where an excessive influx of Ca2+ can trigger cytotoxic cascades leading to neuronal damage. For instance, in hippocampal neurons, mivazerol has been shown to decrease NMDA receptor-mediated Ca2+ changes. nih.gov Specifically, a 1 µM concentration of mivazerol reduced these changes by 28%. nih.gov Furthermore, during hypoxic conditions combined with high glutamate concentrations, the same concentration of mivazerol led to a 57% reduction in the early peak Ca2+ changes in CA1 neurons. nih.gov This inhibitory effect on Ca2+ influx is thought to be mediated through the G-protein coupling of the α2-adrenoceptor, which can lead to the inhibition of voltage-gated calcium channels. researchgate.net

In addition to modulating Ca2+ influx, α2-adrenoceptor activation can also trigger the release of Ca2+ from intracellular stores, such as the sarcoplasmic reticulum. nih.gov This dual effect on Ca2+ influx and release allows for a fine-tuned regulation of cellular responses. The inhibition of norepinephrine release by mivazerol at presynaptic terminals is also linked to the suppression of Ca2+ entry into the nerve terminal, a key step in neurotransmitter secretion. tandfonline.com

The table below summarizes the effects of mivazerol on calcium dynamics in different experimental models.

| Experimental Model | Mivazerol Concentration | Observed Effect on Calcium Dynamics | Reference |

| Hippocampal CA1 neurons | 1 µM | Decreased NMDA receptor-mediated calcium changes by 28% | nih.gov |

| Hippocampal CA1 neurons (hypoxia + glutamate) | 1 µM | Reduced early peak calcium changes by 57% | nih.gov |

| Porcine myometrial cells | Not specified | Induces Ca2+ influx through L-type Ca2+ channels and Ca2+ release from intracellular stores | nih.gov |

Protein Phosphorylation Events Downstream of Receptor Activation

The activation of α2-adrenoceptors by mivazerol initiates a cascade of intracellular signaling events, with protein phosphorylation being a central mechanism for transducing the signal from the receptor to downstream effectors. researchgate.netpressbooks.pub As G-protein coupled receptors, α2-adrenoceptors, upon agonist binding, modulate the activity of various enzymes, including adenylyl cyclase and phospholipase C. oup.comwikipedia.org This modulation, in turn, influences the activity of protein kinases and phosphatases, which regulate the phosphorylation state and function of numerous cellular proteins. microbialcell.comnih.gov

A primary pathway affected by α2-adrenoceptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. wikipedia.orgsmolecule.com cAMP is a crucial second messenger that activates protein kinase A (PKA). the-eye.eu By reducing cAMP levels, mivazerol can decrease PKA activity, thereby altering the phosphorylation of PKA substrates.

Furthermore, research on other α2-adrenoceptor agonists like dexmedetomidine (B676) has shown that their activation can lead to the phosphorylation of pro-survival kinases such as Akt and Erk1/2 (extracellular signal-regulated kinases). researchgate.net This phosphorylation is a key component of the cardioprotective effects observed with these agents. researchgate.net The activation of these kinase cascades can ultimately influence cellular processes such as gene expression, cell survival, and metabolism. For example, the mitogen-activated protein kinase (MAPK) pathway, which includes ERK1/2, is a critical signaling pathway involved in regulating a wide array of cellular functions. nih.gov

The table below outlines key protein phosphorylation events that are modulated downstream of α2-adrenoceptor activation.

| Kinase/Signaling Pathway | Effect of α2-Adrenoceptor Activation | Downstream Consequence | Reference |

| Protein Kinase A (PKA) | Decreased activity due to inhibition of adenylyl cyclase and reduced cAMP | Altered phosphorylation of PKA target proteins | wikipedia.orgsmolecule.com |

| Akt (Protein Kinase B) | Increased phosphorylation (activation) | Promotes cell survival and cardioprotection | researchgate.net |

| Erk1/2 (MAPK pathway) | Increased phosphorylation (activation) | Influences cell proliferation, differentiation, and survival | researchgate.net |

Functional Antagonism and Receptor Crosstalk

A notable example of functional antagonism is the interaction between spinal α2-adrenoceptors and N-methyl-D-aspartate (NMDA) receptors in the regulation of heart rate. nih.gov Studies in rats have shown that mivazerol can attenuate the tachycardia induced by the intrathecal injection of NMDA. nih.gov This suggests that the activation of α2-adrenoceptors by mivazerol can functionally oppose the excitatory effects mediated by NMDA receptors in the spinal cord. nih.gov This antagonism is likely mediated by the divergent intracellular signaling pathways activated by these two receptor types.

Furthermore, there is evidence of crosstalk between adrenergic and other receptor systems, such as purinergic receptors. science.gov While direct studies on mivazerol's involvement in this specific crosstalk are limited, the principle that G-protein coupled receptors can interact and modulate each other's function is well-established. These interactions can occur at various levels, from direct receptor-receptor interactions to the integration of downstream signaling pathways.

The following table provides examples of functional antagonism and receptor crosstalk involving α2-adrenoceptors, which are relevant to the actions of mivazerol.

| Interacting Receptor System | Nature of Interaction | Functional Outcome | Reference |

| NMDA Receptors (spinal) | Functional Antagonism | Attenuation of NMDA-induced tachycardia | nih.gov |

| β-Adrenoceptors | Receptor Crosstalk | Modulation of overall adrenergic response | nottingham.ac.uk |

| Purinergic Receptors | Receptor Crosstalk | Potential modulation of cellular responses | science.gov |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Studies

In vitro studies have been instrumental in defining the binding affinity and functional activity of mivazerol (B1677212) hydrochloride at a cellular and molecular level.

Use of Membrane Preparations (e.g., Human Frontal Cortex, Rat Kidney, Human Platelets)

Binding experiments using various membrane preparations have demonstrated that mivazerol hydrochloride exhibits a high affinity and specificity for alpha-2 adrenoceptors. In studies involving human frontal cortex membranes, mivazerol displaced the binding of the alpha-2 adrenoceptor antagonist [3H]RX 821002 with an apparent Ki value of 37 nM. The competition curve in these experiments was shallow, suggesting that mivazerol acts as an alpha-2 adrenergic agonist.

Furthermore, mivazerol has been shown to be a potent competitor for [3H]RX 821002 binding in both human platelet membranes, which contain alpha-2A adrenoceptors, and rat kidney membranes, where approximately 75% of the alpha-2 adrenoceptors are of the alpha-2B subtype. This indicates that mivazerol is not selective for a specific alpha-2 adrenoceptor subtype. In comparison, its affinity for other receptors is significantly lower. The equilibrium dissociation constants for alpha-1 adrenoceptors and 5-HT1A receptors were found to be about 120 times and 14 times higher, respectively, than that for alpha-2 adrenoceptors. For other receptors tested, including beta-1 and beta-2 adrenoceptors, D1- and D2-dopamine receptors, M1-, M2-, and M3-muscarinic receptors, 5-HT2 receptors, and non-adrenergic idazoxan (B1206943) binding sites, the equilibrium dissociation constants were approximately 1000 times higher.

| Receptor | Preparation | Ki Value |

|---|---|---|

| Alpha-2 Adrenoceptor | Human Frontal Cortex | 37 nM |

| Alpha-1 Adrenoceptor | - | 4.4 µM |

| 5-HT1A Receptor | - | 530 nM |

Neurotransmitter Release Studies in Tissue Preparations (e.g., Rat Hippocampus, Spinal Cord)

Investigations into the effects of mivazerol on neurotransmitter release have been conducted using tissue preparations from the rat nervous system. In these studies, mivazerol demonstrated a dose-dependent inhibition of potassium chloride (KCl)-induced norepinephrine (B1679862) release in the hippocampus and spinal cord. nih.gov This inhibitory effect was counteracted by the selective alpha-2 antagonists yohimbine (B192690) and rauwolscine, confirming that the action of mivazerol is mediated by alpha-2 adrenergic receptors. nih.gov

In addition to its effect on norepinephrine, mivazerol was also found to influence the release of the excitatory amino acids glutamate (B1630785) and aspartate. nih.gov In hippocampal tissue, mivazerol was effective in blocking the KCl-induced release of both glutamate and aspartate at concentrations selective for alpha-2 adrenergic receptors. nih.gov However, in the spinal cord, mivazerol only blocked the release of aspartate and had no significant effect on KCl-induced glutamate release at doses up to 10 microM. nih.gov

Comparative In Vitro Analysis with Other Alpha-2 Agonists (e.g., Clonidine (B47849), Dexmedetomidine)

Comparative in vitro studies have been conducted to differentiate the pharmacological profile of mivazerol from other alpha-2 agonists, such as clonidine. In neurotransmitter release studies, both mivazerol and clonidine inhibited the release of norepinephrine in a dose-dependent manner in various rat nervous tissue preparations, including the hippocampus and spinal cord. nih.gov However, there were notable differences in their effects on excitatory amino acid release. While mivazerol was able to completely block the release of both glutamate and aspartate in the hippocampus, clonidine (at 1 microM) was only effective in reducing the release of aspartate by 40% in this brain region. nih.gov In the spinal cord, neither mivazerol nor clonidine had a significant effect on KCl-induced glutamate release at the concentrations tested. nih.gov

| Compound | Rat Hippocampus | Rat Spinal Cord |

|---|---|---|

| Mivazerol | 1.5 x 10-8 M | 5 x 10-8 M |

| Clonidine | 5 x 10-8 M | 4.5 x 10-8 M |

While direct in vitro comparative studies with dexmedetomidine (B676) are not extensively detailed in the provided search results, in vivo comparisons provide some insight into their differing profiles. For instance, in pentobarbital-anesthetized rats, mivazerol was shown to be more potent than dexmedetomidine in blunting surgical stress-induced increases in blood pressure, and unlike dexmedetomidine, it did not reduce blood pressure at the doses tested. nih.gov

In Vivo Studies Utilizing Animal Models

In vivo studies are crucial for understanding the physiological effects of a compound in a whole organism.

General Considerations for Animal Models in Preclinical Research

Rodents are the most commonly used animal models in cardiovascular research due to their physiological similarities to humans, cost-effectiveness, shorter lifespan, and rapid reproduction rate. emkatech.com The availability of genetically modified rodent models also allows for the investigation of specific targets and disease mechanisms. emkatech.com Rats, in particular, offer advantages over mice due to their larger size, which facilitates more complex surgical procedures and allows for a greater number of biological samples to be collected from a single animal. emkatech.com This can help in reducing the number of animals used in a study, aligning with the "3Rs" principle of animal research (Replacement, Reduction, and Refinement). emkatech.com

However, it is important to acknowledge the limitations of animal models. There can be variability in the health of laboratory animals, which may confound the interpretation of experimental data. For example, some studies have noted the prevalence of left ventricular hypertrophy in Sprague-Dawley rats, which could impact the results of cardiovascular studies. nih.gov Therefore, careful selection and characterization of animal models are essential for the reliability and reproducibility of preclinical research findings.

Rodent Models (e.g., Pentobarbital-Anesthetized Sprague-Dawley Rats)

Sprague-Dawley rats are a widely used outbred strain in biomedical research, including studies in pharmacology and toxicology. inotiv.comopenaccesspub.org Their docile nature and ease of handling make them suitable for a variety of experimental procedures. inotiv.comopenaccesspub.org

In preclinical studies of mivazerol, pentobarbital-anesthetized Sprague-Dawley rats have been used to investigate its hemodynamic effects. In one such study, intravenous infusion of mivazerol did not significantly alter blood pressure but did cause a dose-related decrease in heart rate. nih.gov In contrast, dexmedetomidine, at a comparable dose, decreased both blood pressure and heart rate. nih.gov Furthermore, mivazerol was found to significantly inhibit the increases in both blood pressure and heart rate induced by surgical stress. nih.gov Dexmedetomidine also prevented the stress-induced increase in heart rate but did not have a significant effect on the elevation in blood pressure under the same experimental conditions. nih.gov These effects of mivazerol were blocked by pretreatment with the alpha-2 adrenoceptor antagonist rauwolscine, confirming their mediation through the stimulation of alpha-2 adrenoceptors. nih.gov

Assessment of Sympatholytic Properties in Animal Models

Mivazerol's sympatholytic activity, stemming from its agonism at alpha-2 adrenoceptors, has been demonstrated in several animal models. This central sympatholytic effect is beneficial in mitigating the physiological consequences of increased sympathetic nervous system activity, such as during surgical stress nih.gov.

In pentobarbital-anesthetized rats, mivazerol has been shown to effectively attenuate the hemodynamic responses to surgical stress. nih.gov Surgical procedures in these models typically induce a rapid and sustained increase in both blood pressure and heart rate. nih.gov Intravenous infusion of mivazerol significantly inhibited these stress-induced elevations. nih.gov The sympatholytic effects of mivazerol are mediated by its interaction with alpha-2 adrenoceptors, as pretreatment with an alpha-2 adrenoceptor antagonist, such as rauwolscine, blocks these inhibitory effects. nih.gov

Evaluation of Anti-Ischemic Properties in Animal Models

In a rat model of transient forebrain ischemia, mivazerol exhibited neuroprotective effects. nih.gov This suggests an anti-ischemic action within the central nervous system. The study found that specific doses of mivazerol led to a better neurological outcome and a greater number of intact neurons in the hippocampus and neocortex following an ischemic event. nih.gov

Cardiovascular Effects in Preclinical Models (e.g., Heart Rate Modulation, Blood Pressure Stability)

The cardiovascular effects of mivazerol have been characterized by its modulation of heart rate and its limited impact on blood pressure. In pentobarbital-anesthetized rats, intravenous infusion of mivazerol resulted in a dose-related decrease in heart rate, with a maximal reduction of approximately 87 beats per minute. nih.gov Notably, these infusions did not significantly alter blood pressure. nih.gov This is in contrast to other alpha-2 adrenergic agonists like dexmedetomidine, which has been shown to decrease both blood pressure and heart rate. nih.gov

Similarly, in anesthetized dogs under normal conditions, mivazerol decreased heart rate from approximately 125 to 106 beats per minute and reduced cardiac output. nih.gov However, mean arterial pressure remained unchanged. nih.gov This cardiovascular profile highlights mivazerol's potential to reduce cardiac workload without inducing hypotension.

Cardiovascular Effects of Mivazerol in Preclinical Models

| Animal Model | Parameter | Effect of Mivazerol | Reference |

|---|---|---|---|

| Pentobarbital-anesthetized rats | Heart Rate | Dose-related decrease (maximal decrease of ~87 bpm) | nih.gov |

| Pentobarbital-anesthetized rats | Blood Pressure | Not significantly altered | nih.gov |

| Anesthetized dogs | Heart Rate | Decreased (from 125 +/- 6 to 106 +/- 6 bpm) | nih.gov |

| Anesthetized dogs | Mean Arterial Pressure | No change | nih.gov |

| Anesthetized dogs | Cardiac Output | Decreased (from 4.4 +/- 0.6 to 1.8 +/- 0.2 L/min) | nih.gov |

Modulatory Effects on Anesthesia-Induced Physiological Changes in Animal Models

Mivazerol has been shown to modulate the physiological changes associated with anesthesia, particularly during emergence. In rats, withdrawal from halothane anesthesia leads to immediate increases in blood pressure, heart rate, and the intrathecal release of the excitatory neurotransmitter glutamate. These elevations can persist for at least two hours.

A study demonstrated that intravenous infusion of mivazerol prior to halothane withdrawal almost completely prevented the expected increases in heart rate and the intrathecal release of glutamate. This suggests that mivazerol can prevent the hemodynamic instability that often occurs during emergence from anesthesia.

Studies on Spinal Alpha-2 Adrenoceptor Activation and Its Role in Cardiovascular Regulation

The cardiovascular regulatory effects of mivazerol are, at least in part, mediated by its action on spinal alpha-2 adrenoceptors. The activation of these receptors in the spinal cord plays a role in modulating sympathetic outflow and neurotransmitter release.

Research has shown that the inhibitory effect of mivazerol on the heart rate increase and glutamate release seen after halothane withdrawal is due to its direct action on the spinal cord. This was confirmed by local intrathecal microinjection of mivazerol, which also blocked these responses. This indicates that mivazerol's activation of spinal alpha-2 adrenoceptors contributes to its cardiovascular stabilizing effects.

Neuropharmacological Research of Mivazerol Hydrochloride

Central Nervous System Distribution and Activity

Mivazerol (B1677212) hydrochloride, a selective alpha-2-adrenoceptor agonist, demonstrates significant activity across various regions of the central nervous system (CNS). nih.gov Research has shown its effects in the hippocampus, spinal cord, and brainstem nuclei, including the rostrolateral ventricular medulla and the nucleus tractus solitarii. nih.gov Its activity in these areas is primarily linked to the modulation of neurotransmitter release, which underpins its neuropharmacological profile. nih.gov The prevention of hyperadrenergic activity by mivazerol may be mediated through its effects on neurotransmitter release in CNS regions involved in cardiovascular control. nih.gov

Regulation of Central Neurotransmitter Systems

Mivazerol exerts a profound regulatory influence on key central neurotransmitter systems. nih.govnih.gov Its primary mechanism involves the activation of alpha-2-adrenergic receptors, which are crucial in modulating the release of several neurotransmitters, including norepinephrine (B1679862) and excitatory amino acids. nih.gov

Presynaptic Inhibition of Norepinephrine Release

Mivazerol dose-dependently inhibits the potassium chloride (KCl)-stimulated release of norepinephrine from presynaptic terminals in several CNS regions. nih.gov This inhibitory action is mediated by its agonist activity at alpha-2-adrenergic receptors. nih.gov The effect is consistently observed in the hippocampus, spinal cord, rostrolateral ventricular medulla, and nucleus tractus solitarii. nih.gov This presynaptic inhibition can be counteracted by selective alpha-2-antagonists like yohimbine (B192690) and rauwolscine, confirming the receptor-specific action of mivazerol. nih.gov In models of immobilization stress, mivazerol completely prevented the stress-induced increase in norepinephrine release in the hippocampus. nih.gov

| Brain Region | Mivazerol IC50 (M) |

|---|---|

| Hippocampus | 1.5 x 10-8 |

| Spinal Cord | 5 x 10-8 |

| Nucleus Tractus Solitarii | 7.5 x 10-8 |

| Rostrolateral Ventricular Medulla | 10-7 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on KCl-stimulated neurotransmitter release in rat nervous tissue preparations. nih.gov

Impact on Excitatory Amino Acid Systems (Glutamate, Aspartate)

| Brain Region | Effect on Glutamate (B1630785) Release | Effect on Aspartate Release |

|---|---|---|

| Hippocampus | Complete Blockade | Complete Blockade |

| Spinal Cord | No Significant Effect | Inhibition |

Effects observed on KCl-induced amino acid release. nih.gov

Role of Specific Brain Regions in Mediating Mivazerol Effects (e.g., Hippocampus, Brainstem Nuclei)

The neuropharmacological effects of mivazerol are mediated by its actions in specific and critical brain regions. The hippocampus is a key site where mivazerol inhibits the release of norepinephrine, dopamine (B1211576), glutamate, and aspartate. nih.govnih.gov In freely moving rats subjected to immobilization stress, mivazerol demonstrated a profound modulatory effect by preventing the stress-induced release of norepinephrine and dopamine in the hippocampus. nih.gov

Brainstem nuclei, specifically the nucleus tractus solitarii and the rostrolateral ventricular medulla, are also important targets. nih.gov These regions are integral to the central regulation of cardiovascular homeostasis. nih.gov By inhibiting norepinephrine release in these areas, mivazerol can modulate sympathetic outflow from the CNS. nih.gov Similarly, its activity in the spinal cord, where it inhibits norepinephrine and aspartate release, points to its role in modulating sensory and autonomic pathways. nih.govnih.govnih.gov

Interaction with N-Methyl-D-Aspartic Acid (NMDA) Receptors in Regulation of Heart Rate

Mivazerol's regulation of heart rate involves a functional interaction with the N-Methyl-D-Aspartic Acid (NMDA) receptor system. nih.gov While mivazerol is a selective alpha-2-adrenoceptor agonist, its cardiovascular effects appear to be linked to an antagonism with NMDA receptor-mediated pathways. nih.gov In anesthetized rats, the tachycardic (heart rate increasing) response to an intrathecal injection of NMDA was significantly weakened by an intravenous infusion of mivazerol. nih.gov The bradycardic (heart rate slowing) effect of mivazerol is mediated, at least in part, by spinal alpha-2-adrenoceptors. nih.gov This suggests a functional antagonism between spinal alpha-2-adrenoceptors, activated by mivazerol, and NMDA receptors in the regulation of heart rate. nih.gov

Preclinical Models for Neuropharmacological Evaluation (e.g., for Neurodegenerative Diseases, Psychosis, Anxiety)

The neuropharmacological properties of compounds like mivazerol are evaluated using a variety of preclinical models designed to simulate human pathological conditions. For neurodegenerative diseases such as Alzheimer's, models include transgenic mice (e.g., 3xTg-AD, 5XFAD) that develop amyloid plaques and neurofibrillary tangles, or chemically-induced models using agents like streptozotocin (B1681764) or scopolamine (B1681570) to induce cognitive deficits. nih.gov

Animal models of psychosis are used to study behavioral abnormalities relevant to conditions like schizophrenia or psychosis in Alzheimer's disease. nih.gov These models often focus on assessing cognitive and behavioral impairments that parallel human symptoms. nih.gov For anxiety, stress-induced models, such as the immobilization stress model, are employed to evaluate a drug's ability to modulate neurotransmitter release in brain regions like the hippocampus. nih.gov Mivazerol has been evaluated in such a stress model, where it was shown to prevent the stress-induced enhancement of norepinephrine and dopamine release. nih.gov Additionally, its neuroprotective potential has been assessed in preclinical models of transient forebrain ischemia. researchgate.net These models are crucial for understanding the therapeutic potential of neuropharmacological agents for a range of CNS disorders.

Structure Activity Relationship Sar Studies of Mivazerol Hydrochloride

Identification of Core Pharmacophore for Alpha-2 Adrenergic Agonism

The pharmacological activity of mivazerol (B1677212) is rooted in its distinct chemical architecture, which presents key features essential for α2-adrenergic agonism. The core pharmacophore, the fundamental three-dimensional arrangement of atoms or functional groups responsible for its biological activity, can be deconstructed into several key components based on its structure: 3-[1(H-imidazol-4-yl)methyl]-2-hydroxybenzamide hydrochloride. nih.gov

The essential elements for its α2-adrenergic agonist activity include:

Aromatic Ring: The substituted benzene (B151609) ring serves as a crucial anchor, engaging in van der Waals and potentially other interactions within the receptor binding pocket.

Nitrogen-Containing Heterocycle: The imidazole (B134444) ring is a critical component. The protonated nitrogen atom within this ring system at physiological pH is believed to mimic the cationic amine group of endogenous catecholamines like norepinephrine (B1679862), forming a key ionic bond with a conserved aspartate residue in the transmembrane domain of the α2-receptor.

A Bridge/Linker: A methylene (B1212753) (-CH2-) group connects the aromatic and imidazole moieties. The length and conformational flexibility of this linker are vital for positioning the aromatic and heterocyclic rings in the correct orientation for optimal receptor binding and activation.

These core features are common among many α2-adrenergic agonists, highlighting a conserved mechanism of receptor interaction. ki.se

Influence of Substitutions on Receptor Affinity and Selectivity

The specific substitutions on the core pharmacophore of mivazerol are instrumental in defining its high affinity and selectivity for α2-adrenoceptors over other receptor types. nih.gov

The benzene ring of mivazerol possesses two key substituents: a hydroxyl (-OH) group at the 2-position and a carboxamide (-C(=O)NH2) group at the 3-position relative to the imidazolemethyl group.

Hydroxyl Group (-OH): This group is an electron-donating group and can act as a hydrogen bond donor and acceptor. libretexts.orglibretexts.org This capability allows for specific hydrogen bonding interactions with amino acid residues in the receptor's binding site, significantly contributing to binding affinity. The position of this hydroxyl group is critical for establishing these specific interactions.

Carboxamide Group (-C(=O)NH2): The carboxamide group is an electron-withdrawing group and can also participate in hydrogen bonding. vedantu.commsu.edu Its presence and position on the benzene ring influence the electronic distribution of the ring and provide additional points of interaction with the receptor, which can enhance both affinity and selectivity. Studies on other benzamide-containing compounds have shown their ability to interact with α2-adrenoceptors. nih.gov

The interplay of these substituents modulates the electronic environment of the aromatic ring and provides specific interaction points, which collectively contribute to the high affinity and selectivity of mivazerol for α2-receptors. nih.gov

Mivazerol does not possess a classic phenethylamine (B48288) backbone. Instead, its structure features an imidazolemethyl group attached to a benzamide (B126) scaffold. The "side chain" can be considered the linker and the imidazole ring.

Methylene Linker: The single carbon bridge separating the phenyl and imidazole rings is a feature that has been investigated in related compounds. The length of this linker is critical; studies on similar alpha-adrenergic imidazolines have suggested that a one-carbon bridge often provides optimal separation between the aromatic and heterocyclic rings for effective receptor interaction.

Imidazole Ring: The imidazole ring itself is a key part of the side chain structure. Its electronic properties and protonation state are fundamental to the agonist activity.

In the context of mivazerol's unique structure, this refers to modifications on the imidazole ring and the amide group.

Imidazole Nitrogen Atoms: The imidazole ring contains two nitrogen atoms. One is typically protonated at physiological pH, allowing for the crucial ionic interaction with the receptor. The other nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor. Substitutions on these nitrogens would be expected to drastically alter the compound's pKa and its ability to bind to the receptor, likely reducing or abolishing agonist activity.

Amide Group: The primary amide (-NH2) of the carboxamide substituent offers two hydrogen atoms for potential hydrogen bond donation. Modification of this group, for instance, by N-alkylation to a secondary or tertiary amide, would alter its hydrogen bonding capacity and could impact receptor affinity and intrinsic activity.

Stereochemical Requirements for Agonistic Activity

Stereochemistry is a critical factor for many α2-adrenergic agonists, where the receptor often shows a high degree of stereoselectivity. For instance, dexmedetomidine (B676), a potent α2-agonist, has a chiral center, and its activity resides almost exclusively in the (S)-enantiomer.

However, mivazerol is an achiral molecule. acs.org It does not have any stereocenters, and therefore, does not exist as different enantiomers. This achirality simplifies its pharmacology as there is no need to consider the differential effects of various stereoisomers. The symmetrical nature of its active conformation allows it to fit into the receptor binding site without the strict three-dimensional constraints required for chiral molecules.

Comparative SAR with Other Alpha-2 Adrenergic Agonists

Comparing the structure of mivazerol with other well-known α2-adrenergic agonists like clonidine (B47849) and dexmedetomidine reveals key differences that account for their varied pharmacological profiles. ki.senih.gov

Clonidine: Clonidine features a 2,6-dichlorophenyl ring linked to an imidazoline (B1206853) ring. Its selectivity for α2- over α1-receptors is significant but lower than that of dexmedetomidine. ki.senih.gov The electron-withdrawing chlorine atoms on the phenyl ring are important for its activity.

Dexmedetomidine: Dexmedetomidine has a 2,3-dimethylphenyl group attached via an ethyl linker to an imidazoline ring. It is highly selective for the α2-receptor. nih.govresearchgate.net The stereochemistry at the ethyl linker is crucial for its high potency.

Mivazerol: Mivazerol differs substantially by having a hydroxy- and carboxamide-substituted benzamide structure linked to an imidazole ring. nih.gov This unique substitution pattern on the aromatic ring, with its capacity for multiple hydrogen bonding interactions, contributes to its high specificity for the α2-receptor. nih.gov Unlike clonidine and dexmedetomidine which possess an imidazoline ring, mivazerol contains an imidazole ring.

The table below summarizes the structural and receptor affinity differences between these compounds.

| Compound | Aromatic Ring System | Heterocyclic Ring | Linker | α2/α1 Selectivity Ratio | Receptor Affinity (Ki, nM) for α2 |

| Mivazerol | 2-hydroxy-3-carboxamidophenyl | Imidazole | Methylene | ~120:1 | 37 nih.gov |

| Clonidine | 2,6-dichlorophenyl | Imidazoline | Direct bond | ~200:1 | Varies by study |

| Dexmedetomidine | 2,3-dimethylphenyl | Imidazoline | Ethyl | ~1600:1 | Varies by study |

Note: Selectivity ratios and Ki values can vary between different studies and experimental conditions.

Advanced Methodologies and Innovative Research Models in Mivazerol Studies

The investigation of Mivazerol (B1677212) hydrochloride, an alpha-2 adrenoceptor agonist, has been informed by a range of scientific methodologies. Initial understanding of its sympatholytic and anti-ischemic properties was derived from foundational in vitro and animal studies. researchgate.netresearchgate.net As research methodologies evolve, more sophisticated models and techniques offer the potential for deeper insights into its mechanisms and therapeutic applications.

Future Directions for Academic Research on Mivazerol Hydrochloride

Elucidation of Specific Alpha-2 Adrenoceptor Subtype Roles

The alpha-2 adrenoceptor family comprises three main subtypes: α2A, α2B, and α2C, each with distinct tissue distribution and physiological roles. wikipedia.orgguidetopharmacology.org Current evidence indicates that Mivazerol (B1677212) is not selective for a specific alpha-2 adrenoceptor subtype. nih.gov Binding studies have shown its high affinity for the α2A subtype in the human frontal cortex, but it also potently competes for binding sites on rat kidney membranes, which are predominantly of the α2B subtype. nih.govvulcanchem.com

The lack of subtype selectivity presents a challenge and an opportunity for future research. The therapeutic and side effects of non-selective α2-agonists are a composite of their actions on all three subtypes. For instance, in the central nervous system (CNS), both α2A and α2C subtypes are primary modulators of neurotransmitter release, but their differing distributions suggest distinct functional roles. frontiersin.org The α2A subtype is widely distributed, whereas the α2C subtype has a more restricted expression. frontiersin.org

Comparative studies: Using Mivazerol in conjunction with newly developed subtype-selective antagonists in cellular and animal models. guidetopharmacology.org

Genetically modified models: Employing knockout mice lacking specific α2-adrenoceptor subtypes to isolate the effects mediated by the remaining receptors. researchgate.net

Advanced imaging: Utilizing techniques like positron emission tomography (PET) with subtype-selective radioligands to map the in-vivo receptor occupancy of Mivazerol at each subtype. frontiersin.org

Clarifying which subtypes are responsible for its anti-ischemic effects versus other physiological responses, such as sedation or bradycardia, is crucial for developing more targeted therapies.

Investigation of Novel Molecular Targets and Off-Target Interactions

More intriguing are findings that suggest additional neuromodulatory roles beyond its primary target. For example, unlike the archetypal α2-agonist clonidine (B47849), Mivazerol was found to inhibit potassium chloride-stimulated release of the excitatory amino acids glutamate (B1630785) and aspartate in the hippocampus. vulcanchem.com This suggests a distinct mechanism for neuromodulation that warrants deeper exploration.

Furthermore, research has pointed to a potential functional antagonism between spinal alpha-2 adrenoceptors and N-methyl-D-aspartate (NMDA) receptors in the regulation of heart rate. nih.gov Future studies could investigate the molecular basis of this interaction, which could have significant implications for understanding its cardiac effects. Given that Mivazerol is an imidazole (B134444) derivative, exploring its potential interaction with imidazoline (B1206853) receptors, a known target for other α2-agonists like clonidine and dexmedetomidine (B676), represents another promising research avenue. springer.comkoreamed.org

Deeper Understanding of Signal Transduction Cascades

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory G-protein, Gi. wikipedia.org Activation of the receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org This reduction in cAMP subsequently decreases the activity of downstream effectors like protein kinase A (PKA). khanacademy.org Postsynaptic α2-adrenoceptor activation can also modulate neuronal excitability by regulating ion channels, including inwardly rectifying potassium channels. frontiersin.org

While this general pathway is established, the specific nuances of Mivazerol-induced signaling are not fully understood. Future research could provide a more detailed picture by addressing the following:

Isoform Specificity: Investigating whether Mivazerol's action on adenylyl cyclase shows selectivity for any of the enzyme's specific isoforms.

Downstream Pathways: Mapping the full range of downstream signaling targets beyond PKA that are modulated by Mivazerol in different cell types, such as cardiac myocytes versus central neurons.

Biased Agonism: Exploring the possibility that Mivazerol may act as a biased agonist, preferentially activating certain signaling pathways over others at specific receptor subtypes. This could explain its unique pharmacological profile, such as its lack of significant hypotensive effects. ncats.io

Receptor Trafficking: Studying the influence of Mivazerol on α2-adrenoceptor internalization, desensitization, and recycling, which can impact the long-term response to the drug.

Design and Synthesis of Next-Generation Alpha-2 Adrenoceptor Modulators

Mivazerol's chemical structure, featuring an imidazole and a 2-hydroxybenzamide moiety, can serve as a scaffold for the rational design and synthesis of new, more advanced α2-adrenoceptor modulators. vulcanchem.com The primary goal of such research would be to improve therapeutic efficacy by enhancing subtype selectivity, thereby separating desired clinical effects from unwanted side effects. frontiersin.orgresearchgate.net

Future synthetic chemistry efforts could focus on:

Subtype-Selective Agonists: Modifying the Mivazerol structure to create analogues with higher selectivity for either the α2A or α2C subtype, which could offer more targeted therapeutic actions in the CNS. frontiersin.org

Mixed-Profile Ligands: Developing compounds with unique pharmacological profiles, such as dual α2C-agonist/α2A-antagonist properties. Such a profile could potentially achieve therapeutic benefits like analgesia while avoiding the sedative and cardiovascular side effects associated with α2A activation. researchgate.net

Peripherally Restricted Analogues: Synthesizing derivatives with physicochemical properties that limit their ability to cross the blood-brain barrier. These compounds would be valuable for isolating and studying the peripheral effects of α2-adrenoceptor activation.

These next-generation compounds would not only be potential new drug candidates but also invaluable chemical tools for probing the complex biology of the alpha-2 adrenergic system.

Exploration of Central vs. Peripheral Mechanisms of Action

Mivazerol's therapeutic effects, particularly its anti-ischemic actions, are understood to stem from a combination of central and peripheral mechanisms. vulcanchem.com Centrally, it acts as a sympatholytic by reducing norepinephrine (B1679862) release in brainstem nuclei that regulate cardiovascular tone. vulcanchem.com Peripherally, it activates prejunctional α2-receptors on sympathetic nerve terminals, inhibiting neurotransmitter release in vascular beds. vulcanchem.com

Future academic inquiry should aim to:

Quantify the relative contributions of central (supraspinal and spinal) versus peripheral actions to its specific therapeutic outcomes (e.g., anti-ischemia, bradycardia, anxiolysis).

Employ advanced experimental models, such as those allowing for targeted drug delivery to either the central or peripheral compartments, to functionally separate these effects.

Compare the effects of Mivazerol with peripherally restricted or centrally acting α2-agonists to further delineate the site of action for its various pharmacological effects.

A clearer understanding of this balance is essential for optimizing its therapeutic use and for the development of future drugs with more refined mechanisms of action.

Application of Mivazerol Hydrochloride as a Research Tool in Neuropharmacology and Cardiovascular Science

Beyond its therapeutic potential, Mivazerol hydrochloride serves as a valuable pharmacological tool for basic and preclinical research. Its selectivity for α2-adrenoceptors combined with its unique physiological profile makes it well-suited for investigating fundamental biological processes. ncats.ionih.gov

In Neuropharmacology:

Mivazerol can be used to probe the role of the noradrenergic system in various CNS functions. Its ability to inhibit the stress-induced release of norepinephrine, dopamine (B1211576), and serotonin (B10506) in the hippocampus makes it a useful tool for studying the neurobiology of stress, anxiety, and memory. nih.govsmolecule.com

Its reported ability to modulate glutamate and aspartate release and to functionally antagonize NMDA receptors provides a tool to explore the complex interactions between adrenergic and glutamatergic systems. vulcanchem.comnih.gov

In Cardiovascular Science:

Mivazerol has been used in studies of perioperative cardiac complications, myocardial ischemia, and tachycardia. researchgate.netsmolecule.com

Its notable lack of a significant hypotensive effect, which distinguishes it from other α2-agonists like clonidine, makes it an excellent tool to dissociate the anti-ischemic and heart-rate-lowering effects of α2-adrenoceptor agonism from changes in blood pressure. ncats.ionih.gov

It can be applied to in-vitro tissue preparations from the brainstem, spinal cord, and peripheral vasculature to study the mechanisms of sympathetic neurotransmission and its modulation. vulcanchem.com

By leveraging Mivazerol as a research probe, scientists can continue to unravel the complex roles of the alpha-2 adrenergic system in both health and disease.

Q & A

Q. What is the pharmacological mechanism of Mivazerol hydrochloride, and how does it influence perioperative cardiac outcomes?

Mivazerol hydrochloride acts as an α2-adrenergic agonist, reducing post-ganglionic noradrenaline availability and spinal efferent sympathetic output. This mechanism lowers sympathetic overactivity during surgery, potentially mitigating myocardial ischemia. In clinical trials, it was administered intravenously starting at anesthesia induction and continued for up to 72 hours. Researchers should validate this mechanism in preclinical models (e.g., ischemia-reperfusion injury assays) while monitoring biomarkers like plasma catecholamine levels .

Q. What experimental designs are commonly used to evaluate Mivazerol’s efficacy in non-cardiac surgery patients?

The European Mivazerol Trial (EMIT) serves as a foundational model. It employed a randomized, double-blind, placebo-controlled design with 2,854 patients, stratified into subgroups (e.g., coronary heart disease [CHD] and vascular surgery cohorts). Key endpoints included myocardial infarction (MI), cardiac death, and all-cause mortality. Researchers should replicate this design but adjust inclusion criteria (e.g., stricter CHD classification) and consider extended monitoring periods for delayed cardiac events .

Q. How should Mivazerol hydrochloride be prepared and administered in preclinical studies?

While specific protocols for Mivazerol are not detailed in the evidence, standard practices for α2-agonists include:

- Preparing stock solutions in sterile saline or dimethyl sulfoxide (DMSO) at concentrations validated via HPLC (e.g., methods used for Diltiazem Hydrochloride in Pharmacopeial Forum ).

- Administering via controlled intravenous infusion in animal models, with dose escalation studies to determine therapeutic and toxic thresholds.

- Validating stability using accelerated degradation tests under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in Mivazerol’s efficacy, such as its lack of overall benefit in EMIT versus reduced cardiac deaths in vascular surgery subgroups?

- Subgroup Analysis : EMIT’s preplanned subgroup analysis revealed a 33% reduction in cardiac deaths (RR 0.33; P<0.017) in vascular surgery patients. Researchers should conduct post hoc analyses to identify confounding variables (e.g., surgical stress severity, baseline sympathetic tone) .

- Mechanistic Studies : Compare gene expression profiles (e.g., adrenergic receptor polymorphisms) between responders and non-responders.

- Trial Replication : Design a dedicated trial for vascular surgery patients with enriched endpoints (e.g., cardiac MRI-detected ischemia).

Q. What methodological improvements are needed to optimize patient stratification in future Mivazerol trials?

- Biomarker Integration : Include preoperative biomarkers like high-sensitivity troponin or B-type natriuretic peptide (BNP) to refine risk stratification.

- Dynamic Monitoring : Use intraoperative hemodynamic sensors (e.g., pulse contour analysis) to correlate Mivazerol’s effects with real-time sympathetic activity.

- Adaptive Design : Implement Bayesian adaptive trials to adjust enrollment criteria based on interim subgroup efficacy signals .

Q. What analytical techniques are recommended for quantifying Mivazerol hydrochloride in biological matrices, and how should they be validated?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Adapt methods from Nefazodone Hydrochloride analysis (e.g., reverse-phase C18 column, mobile phase: acetonitrile-phosphate buffer) .

- Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and stability (freeze-thaw cycles).

- Biological Sampling : Collect plasma samples at fixed intervals post-infusion and store at -80°C to prevent degradation .

Q. How can mixed-methods research enhance understanding of Mivazerol’s heterogenous trial outcomes?

- Quantitative Component : Conduct a meta-analysis of existing trials to identify moderators (e.g., surgery type, dosing regimen).

- Qualitative Component : Interview clinicians on perceived barriers to efficacy (e.g., adherence to infusion protocols).

- Integration : Use triangulation to reconcile discrepancies between trial data and clinical observations .

Methodological Guidance

- Data Contradiction Analysis : Follow EMIT’s approach by predefining subgroup hypotheses and applying Bonferroni corrections for multiple comparisons .

- Safety Protocols : Adhere to guidelines for handling α2-agonists, including use of impervious gloves, eye protection, and ventilation controls .

- Reporting Standards : Structure findings using IMRaD (Introduction, Methods, Results, Discussion) format, with emphasis on confounder-adjusted subgroup results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.